hemoglobin F Granada
Description
Properties
CAS No. |
119467-95-7 |
|---|---|
Molecular Formula |
C6H8Cl2F2N2 |
Synonyms |
hemoglobin F Granada |
Origin of Product |
United States |
Molecular Genetics and Biosynthesis of Hemoglobin F Granada
Genetic Basis of Hemoglobin F Granada
The foundation of this compound lies in a specific mutation within the Gγ-globin gene. This genetic alteration is the primary determinant for the synthesis of this particular fetal hemoglobin variant.
Identification of the Specific Gγ-Globin Gene Mutation
This compound is defined by a substitution at the 22nd position of the Gγ-globin chain, where aspartic acid is replaced by valine. psu.edutandfonline.com This change is denoted as γ22(B4)Asp→Val. psu.edutandfonline.com The mutation is presumed to arise from a single nucleotide change in the DNA sequence, specifically a GAT to GTT alteration in the codon for amino acid 22. psu.edu This specific substitution results in an abnormal hemoglobin with altered electrophoretic mobility. tandfonline.com Structural studies involving tryptic digestion of the abnormal gamma chain and subsequent amino acid analysis confirmed this specific substitution. psu.edutandfonline.com
Analysis of Allelic Variants and Haplotypes Associated with this compound Expression
HbF Granada was first identified in a Spanish newborn, where it constituted approximately 22% of the total hemoglobin. psu.edutandfonline.com The parents of the infant both presented with normal hemoglobin profiles, suggesting the variant in the baby was a de novo γ-chain abnormality. tandfonline.com The analysis of the γ-Granada chain revealed that the amino acid at position 136 was glycine (B1666218), confirming its origin from the Gγ gene. tandfonline.com
Further research into the genetic background of individuals with hemoglobin variants often involves the analysis of β-globin gene cluster haplotypes. While specific haplotype analyses for HbF Granada are not extensively detailed in the available literature, studies on other hemoglobinopathies, such as sickle cell disease, have demonstrated the influence of different haplotypes (e.g., Bantu, Benin, Senegal, Cameroon) on fetal hemoglobin levels. researchgate.netnih.gov For instance, the Senegal haplotype is often associated with higher levels of HbF. researchgate.net Such studies underscore the importance of the genetic background in modulating the expression of globin genes. researchgate.netnih.govresearchgate.net
Mechanisms of Gene Expression and Regulation of Gamma-Globin Synthesis Pertaining to this compound
The expression of the mutated Gγ-globin gene in this compound is governed by the complex regulatory network that controls fetal hemoglobin synthesis. This involves a variety of transcriptional and post-transcriptional elements.
Transcriptional and Post-Transcriptional Regulatory Elements Affecting this compound Production
The transition from fetal (γ-globin) to adult (β-globin) hemoglobin production is a highly regulated process. nih.govnih.gov Key regulatory elements, such as the Locus Control Region (LCR) located upstream of the β-globin gene cluster, play a crucial role in this switch by physically interacting with the globin gene promoters. nih.govnih.gov
Several quantitative trait loci (QTLs) outside of the β-globin cluster are known to influence HbF levels, including those on chromosomes 2p (BCL11A) and 6q (HBS1L-MYB). researchgate.netscielo.br BCL11A is a major repressor of γ-globin gene expression in adults. nih.govchop.edumdpi.comnih.gov Mutations or variations in the promoter regions of the γ-globin genes themselves can also lead to persistent or elevated HbF expression, a condition known as Hereditary Persistence of Fetal Hemoglobin (HPFH). nih.govwikipedia.org
Post-transcriptional mechanisms also play a role in regulating HbF levels. nih.gov For instance, the phosphorylation of eukaryotic initiation factor 2α (eIF2α) has been identified as a post-transcriptional regulator of HbF induction. nih.gov Additionally, microRNAs (miRNAs) are involved in the post-transcriptional regulation of transcription factors that control γ-globin gene expression. mdpi.comufrgs.br
Investigations into Transcription Factors and Co-Regulators Modulating Gamma-Globin Gene Expression in the Presence of this compound Alleles
A complex network of transcription factors modulates the expression of the γ-globin genes. Key players in the silencing of fetal hemoglobin in adults include BCL11A and LRF (Leukemia/lymphoma-related factor). chop.eduhtct.com.brnih.gov These factors work in concert with other proteins like GATA1 and the NuRD complex to repress γ-globin transcription. mdpi.com
Conversely, other factors are known to activate or be associated with increased γ-globin expression. KLF1 (Krüppel-like factor 1) is a critical erythroid transcription factor that appears to have a dual role, capable of both activating and, indirectly through BCL11A, repressing γ-globin expression. htct.com.brscielo.br The transcription factor MYB is another important regulator, with lower expression levels being linked to higher HbF levels. mdpi.comhtct.com.br Recent studies have also implicated NFIA and NFIX as repressors of fetal hemoglobin, acting both by stimulating BCL11A expression and by directly binding to and repressing the γ-globin genes. chop.edu Furthermore, the transcription factor NRF2, along with its binding partner MAF, can activate γ-globin transcription by facilitating chromatin looping between the LCR and the γ-globin promoters. haematologica.org
Biosynthesis and Assembly Pathways of this compound Tetramers
The biosynthesis of hemoglobin is a multi-step process involving the synthesis of both heme and globin chains. wikipedia.orgharvard.edu The globin protein components are synthesized on ribosomes in the cytosol of immature red blood cells. wikipedia.org
The assembly of the hemoglobin tetramer (α2γ2) involves the combination of two alpha-globin chains with two gamma-globin chains. wikipedia.orgharvard.edu Studies on the in vitro assembly of HbF have shown that the formation of the tetramer can be limited by the dissociation of γ2 dimers into monomers. researchgate.net However, in vivo, it is suggested that γ-chains assemble with α-chains before forming stable γ2 dimers, possibly as nascent polypeptide chains still attached to ribosomes. researchgate.net The structural integrity of the HbF tetramer is notable, with a stronger interface between the alpha and gamma chains compared to the alpha and beta chains in adult hemoglobin (HbA). github.io This increased stability may have physiological implications. github.io
Compound Information Table
| Compound Name |
| This compound |
| Aspartic acid |
| Valine |
| Glycine |
| Hemoglobin A |
| Hemoglobin S |
| Hemoglobin C |
Research Findings Data Table
| Finding | Details | Reference |
| Mutation | Aspartic acid to Valine substitution at position 22 of the Gγ-globin chain (γ22(B4)Asp→Val). | psu.edutandfonline.com |
| Genetic Locus | Gγ-globin gene. | tandfonline.com |
| Presumed Codon Change | GAT → GTT at codon 22. | psu.edu |
| Initial Observation | Found in a Spanish newborn, comprising ~22% of total hemoglobin. | psu.edutandfonline.com |
| Parental Hemoglobin | Both parents had normal hemoglobin profiles. | tandfonline.com |
| γ-Globin Chain Type | Confirmed as Gγ-globin chain based on glycine at position 136. | tandfonline.com |
| Electrophoretic Mobility | Altered mobility compared to normal fetal hemoglobin. | tandfonline.com |
In Vitro and In Vivo Studies of this compound Globin Chain Synthesis and Maturation
The primary data on the synthesis of this compound comes from the in vivo analysis of the initial case. The presence of 22% Hb F-Granada in the newborn's blood provides a direct measurement of its expression and accumulation during fetal development. tandfonline.com In normal newborns, the ratio of Gγ to Aγ chains is approximately 70:30. nih.gov The Hb F-Granada mutation occurred on the Gγ gene, contributing to the total pool of fetal hemoglobin. tandfonline.com The original study did not report any associated clinical or functional abnormalities, suggesting that the substitution of valine for aspartic acid at position 22 does not significantly impair the synthesis, stability, or function of the hemoglobin molecule under normal physiological conditions. tandfonline.com
Detailed in vitro studies focusing specifically on the synthesis and maturation of the this compound globin chain have not been reported in the available scientific literature. Such studies would typically involve culturing erythroid progenitor cells (like Burst-Forming Unit-Erythroid, BFU-E) from an individual with the variant to measure the relative synthesis rates of the mutant γ-chain versus the normal γ-chain and to observe its stability and assembly into tetramers during erythroid differentiation. ashpublications.orgnih.gov While these methods are established for studying hemoglobin synthesis, their specific application to Hb F-Granada is not documented.
Chaperone Interactions and Quality Control Mechanisms in this compound Assembly
There is no specific research in the published literature that directly investigates the interaction of molecular chaperones with this compound or the quality control mechanisms involved in its assembly.
In general, the synthesis of hemoglobin is a highly regulated process that includes molecular chaperones to ensure the correct folding and assembly of globin chains. researchgate.net The α-hemoglobin-stabilizing protein (AHSP) is a well-characterized erythroid-specific chaperone that binds to newly synthesized α-globin chains. nih.gov This interaction stabilizes the α-globin, prevents it from aggregating, and facilitates its incorporation into a stable hemoglobin tetramer (e.g., α2γ2 to form Hb F). researchgate.netnih.gov It is presumed that this general pathway applies to the assembly of all hemoglobin tetramers, including variants like Hb F-Granada.
Cellular quality control systems, such as the ubiquitin-proteasome pathway and autophagy, are responsible for identifying and degrading misfolded or excess globin chains to prevent cellular toxicity. researchgate.net These systems are particularly crucial in conditions like thalassemia, where a significant imbalance in globin chain synthesis occurs. researchgate.net Given that Hb F-Granada was not reported to cause any hematological abnormalities, it is likely that the variant globin chain folds correctly and is assembled efficiently into a stable tetramer, thereby not triggering a significant response from cellular quality control mechanisms. tandfonline.com However, without direct experimental evidence, this remains an inference based on the general understanding of hemoglobin synthesis and the lack of reported pathology for this specific variant.
Structural Biology and Functional Biophysics of Hemoglobin F Granada
Advanced Structural Characterization of Hemoglobin F Granada
Initial structural analysis of this compound involved separating globin chains using CM-cellulose chromatography and subsequently analyzing peptide fragments obtained after trypsin digestion through high voltage electrophoresis and chromatography. Amino acid analysis of the abnormal peptide fragment identified the Asp→Val substitution at position 22 of the gamma chain. Analysis also confirmed that residue 136 was glycine (B1666218), indicating the variant originated from the Gγ gene.
Applications of X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Elucidation
Molecular Dynamics and Conformational Studies of this compound
Molecular dynamics simulations allow researchers to observe the dynamic behavior of proteins and the fluctuations in their structure. Conformational studies focus on the different spatial arrangements a protein can adopt. For hemoglobin, the transition between the tense (T) and relaxed (R) states is central to its function.
While specific molecular dynamics and conformational studies on this compound were not found, general studies on hemoglobin demonstrate that these dynamics are crucial for cooperative oxygen binding and allosteric regulation. The Asp22→Val substitution in the gamma chain of this compound could potentially influence the flexibility and interactions within the α1-γ1 or α2-γ2 interfaces, or even the α1β2-like interfaces (in the context of the α2γ2 tetramer), thereby affecting the protein's dynamic behavior and its ability to transition between conformational states.
Ligand binding, particularly oxygen binding to the heme group, induces significant conformational changes in hemoglobin. The binding of oxygen triggers a shift from the low-affinity T state to the high-affinity R state. This transition involves movements of the iron atom into the plane of the heme group, which in turn pulls the proximal histidine and initiates a cascade of structural rearrangements throughout the subunit and the entire tetramer, including a ~15-degree rotation between the αβ dimers (in HbA) or αγ dimers (in HbF). Although specific data for this compound is limited, it is expected that this variant would also undergo ligand-induced conformational changes. The Asp22→Val mutation might subtly alter the pathways or stability of these transitions, potentially impacting the cooperativity of oxygen binding.
Hemoglobin is a classic example of an allosteric protein, where binding of a ligand at one site affects the binding affinity at other sites. The allosteric properties of hemoglobin are mediated by the transition between the T and R quaternary states. Structural determinants of this allosteric transition include key interactions between subunits, particularly at the α1-β2 (or α1-γ2 in HbF) interface.
Ligand-Induced Conformational Changes in this compound
Oxygen Binding Properties and Allosteric Regulation of this compound
Fetal hemoglobin (HbF) is known to have a higher affinity for oxygen than adult hemoglobin (HbA). This higher affinity facilitates the transfer of oxygen from the maternal circulation to the fetus across the placenta. The primary reason for this difference in oxygen affinity is the reduced binding of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) to HbF compared to HbA. 2,3-BPG is an allosteric effector that binds to the central cavity of deoxyhemoglobin and stabilizes the low-affinity T state, thus promoting oxygen release. The gamma chain of HbF has a serine at position 143 instead of the histidine found at the corresponding position in the beta chain of HbA, which reduces the interaction with 2,3-BPG.
Specific data on the oxygen binding properties and allosteric regulation specifically of this compound is limited in the provided search results. The initial report mentioned that the variant represented about 22% of the total hemoglobin concentration in the newborn where it was found. It also noted that neither this compound nor other gamma chain variants at residue 22 (Hb Kuala Lumpur and Hb F-Urumqi) were reported to be associated with obvious functional abnormalities. This suggests that the Asp22→Val substitution may not significantly alter the inherent high oxygen affinity or the reduced 2,3-BPG interaction characteristic of normal fetal hemoglobin. However, detailed oxygen equilibrium curves and studies on the binding of allosteric effectors would be necessary to precisely define the functional properties of this compound.
Data Table: this compound Mutation
| Hemoglobin Variant | Globin Chain | Position (Helix) | Original Amino Acid | Substituted Amino Acid | Mutation |
| This compound | Gγ | 22 (B4) | Aspartic Acid (Asp) | Valine (Val) | Asp→Val |
Kinetics of Oxygen Association and Dissociation for this compound
Specific detailed research findings on the kinetics of oxygen association and dissociation rates specifically for this compound were not found in the conducted searches. Studies on hemoglobin variants typically involve detailed measurements of parameters such as the oxygen equilibrium curve, P50 (the partial pressure of oxygen at which hemoglobin is 50% saturated), and kinetic rate constants for oxygen binding (association) and release (dissociation). While the general properties of Hemoglobin F are well-established, specific kinetic data for the Granada variant require dedicated experimental analysis which was not retrieved.
Allosteric Interactions with 2,3-Bisphosphoglycerate (2,3-BPG) and Other Endogenous Effectors
Hemoglobin's function as an oxygen transporter is subject to allosteric regulation by various endogenous effectors, the most significant in red blood cells being 2,3-Bisphosphoglycerate (2,3-BPG). 2,3-BPG is a highly anionic organic phosphate (B84403) present in human red blood cells at a concentration similar to that of hemoglobin. It binds preferentially to the deoxy (T) state of hemoglobin in the central cavity of the tetramer, stabilizing this low-oxygen-affinity conformation. This binding interaction involves the formation of salt bridges with positively charged amino acid residues in the beta subunits of deoxyhemoglobin.
The binding of 2,3-BPG to deoxyhemoglobin reduces hemoglobin's affinity for oxygen, thereby promoting the release of oxygen to peripheral tissues where oxygen concentration is lower. Conversely, in the lungs, where oxygen levels are high, oxygen binds to hemoglobin, causing a conformational change to the oxy (R) state. The central cavity narrows in the R state, reducing the affinity for 2,3-BPG and leading to its release. This allosteric mechanism is crucial for efficient oxygen delivery.
Hemoglobin F, the type of hemoglobin prevalent during fetal development and from which this compound is a variant, exhibits a lower affinity for 2,3-BPG compared to adult hemoglobin (Hemoglobin A). This reduced interaction with 2,3-BPG is a key factor contributing to the higher oxygen affinity of Hemoglobin F. The higher oxygen affinity facilitates the transfer of oxygen from maternal oxyhemoglobin (Hemoglobin A) across the placenta to fetal deoxyhemoglobin (Hemoglobin F). While specific quantitative data on the interaction between this compound and 2,3-BPG was not found, it is understood that as a variant of Hemoglobin F, it would generally share this characteristic lower affinity for 2,3-BPG compared to Hemoglobin A, contributing to its oxygen binding properties.
Biochemical Stability and Degradation Pathways of this compound in Research Models
Specific detailed research findings on the biochemical stability and degradation pathways specifically of this compound in research models were not found in the conducted searches. Studies on protein stability and degradation pathways of hemoglobin variants typically involve assessing their susceptibility to denaturation under various conditions (e.g., heat, chemical denaturants) and investigating the cellular mechanisms responsible for their breakdown, such as the proteasomal and lysosomal pathways. While general mechanisms for hemoglobin degradation exist, specific data for the this compound variant were not retrieved.
Protein Stability Assays and Denaturation Characteristics of this compound
Specific detailed research findings on protein stability assays and denaturation characteristics specifically of this compound were not found in the conducted searches. Characterizing the stability of a hemoglobin variant involves techniques such as differential scanning calorimetry, thermal denaturation curves, and resistance to chemical denaturation to understand how structural variations impact the protein's folded state and susceptibility to unfolding. Specific data for the this compound variant were not retrieved.
Cellular and Subcellular Research Aspects of Hemoglobin F Granada
Synthesis, Folding, and Assembly of Hemoglobin F Granada within Erythroid Precursors
The synthesis of hemoglobin involves the coordinated production of globin chains and the incorporation of heme. In the case of this compound, this would involve the synthesis of alpha (α) and gamma (γ) globin chains, with a specific mutation present in either the alpha or gamma chain that characterizes the Granada variant. These globin chains must fold correctly and assemble into a tetramer (two alpha and two gamma chains) wikipedia.org, with each globin chain binding a heme molecule. wikipedia.org
Research into general hemoglobin synthesis highlights the role of chaperones, such as alpha-hemoglobin-stabilizing protein (AHSP), in facilitating the proper folding of globin chains and their assembly into functional hemoglobin. jci.orgnih.gov AHSP, for instance, binds free alpha-globin subunits, maintaining their structure and limiting their potential to generate reactive oxygen species until they can assemble with beta-globin (or gamma-globin in the case of HbF). jci.orgnih.gov While direct studies on the folding and assembly of this compound are not detailed in the provided results, it is likely that similar chaperone mechanisms are involved in its biogenesis within erythroid precursors. Impaired folding or assembly of a hemoglobin variant can lead to instability and potential cellular toxicity. jci.org
Studies on fetal hemoglobin synthesis in adult erythroid precursors (BFU-E) in culture have shown that HbF synthesis can be reactivated, and this process appears to be a characteristic of individual subjects, potentially representing an amplification of in vivo HbF synthesis. nih.gov This suggests that the genetic and cellular machinery for HbF production, relevant to variants like this compound, persists in adult erythroid lineages.
Interactions of this compound with Erythroid Cellular Components
Hemoglobin within the red blood cell exists in a dynamic environment and interacts with various cellular components, including the cell membrane and cytoskeleton.
Research on this compound Interactions with the Red Blood Cell Membrane and Cytoskeleton
Hemoglobin is known to interact with the red blood cell membrane, particularly with the protein Band 3, which is a major site of membrane-cytoskeletal connectivity and a hub for hemoglobin binding. haematologica.orgnih.govnih.gov This interaction is influenced by the oxygenation state of hemoglobin, with deoxy-hemoglobin having a higher affinity for Band 3. nih.gov The binding of hemoglobin to the membrane can affect the mechanical properties of the red blood cell, such as deformability. nih.gov
The red blood cell cytoskeleton, primarily composed of spectrin (B1175318), actin, and protein 4.1, provides structural integrity and allows the cell to undergo reversible deformation. frontiersin.orgconicet.gov.ar Interactions between hemoglobin and cytoskeletal components like spectrin and actin have also been reported, potentially influencing the viscoelasticity of the membrane skeleton. nih.gov
While specific research on how this compound interacts with the red blood cell membrane and cytoskeleton is not available in the provided snippets, it is plausible that structural differences in this variant could alter its binding affinity to membrane proteins or cytoskeletal elements compared to normal adult hemoglobin (HbA) or even native HbF. Such altered interactions could potentially impact red blood cell stability, deformability, and lifespan.
Oxidative Stress and Redox State Research in the Context of this compound
Hemoglobin, due to its iron-containing heme group, is intrinsically linked to oxidative processes within the red blood cell. mdpi.comnih.govnih.gov Alterations in hemoglobin structure or stability, as might be present in variants like this compound, can influence the cell's oxidative state.
Generation of Reactive Oxygen Species (ROS) and Antioxidant Defense Mechanisms in this compound-Containing Cells
Hemoglobin can undergo autoxidation, where the ferrous iron (Fe²⁺) in the heme group is oxidized to the ferric state (Fe³⁺), leading to the generation of superoxide (B77818) radicals, a type of ROS. mdpi.comnih.gov These ROS can then participate in a cascade of reactions, potentially leading to oxidative damage to cellular components. mdpi.comnih.govmdpi.com Red blood cells possess an extensive antioxidant defense system, including enzymes like superoxide dismutase, catalase, and glutathione (B108866) peroxidase, to neutralize ROS and maintain redox balance. frontiersin.org
Research on fetal hemoglobin (HbF) in the context of sickle cell disease suggests that HbF may contribute to the cellular antioxidant defense system by limiting the production of ROS. probiologists.comprobiologists.com This protective effect is thought to be related to HbF's ability to inhibit the polymerization of sickle hemoglobin (HbS), a process that enhances ROS generation. probiologists.com It is plausible that this compound, as a type of HbF, might also contribute to the antioxidant capacity of cells containing it, although specific studies are needed to confirm this.
The balance between ROS generation and antioxidant defense is crucial for red blood cell health. Oxidative stress, resulting from an imbalance favoring ROS, can lead to damage to proteins, lipids, and DNA, potentially impacting cell function and survival. nih.govmdpi.com
Research on Heme Release and Iron Metabolism Perturbations Associated with this compound
Under conditions of oxidative stress or hemoglobin instability, the heme group can be released from the globin chains. mdpi.com Free heme is a pro-oxidant and can exacerbate oxidative damage and trigger inflammatory responses. nih.gov Iron, released from degraded heme, can also contribute to ROS generation through Fenton chemistry. mdpi.combiochemia-medica.com
Red blood cells and macrophages play key roles in iron metabolism, with macrophages responsible for recycling iron from senescent red blood cells. biochemia-medica.commdpi.com Heme is degraded by heme oxygenase-1 (HO-1), releasing iron that can then be stored or exported. biochemia-medica.comfrontiersin.orgwikipedia.org Perturbations in hemoglobin stability or increased hemolysis, potentially associated with an unstable variant like this compound, could lead to increased release of heme and iron, potentially overwhelming the cell's or the body's capacity to handle them. This could contribute to oxidative stress and dysregulation of iron homeostasis. biochemia-medica.comfrontiersin.org
Research in this area would investigate whether this compound exhibits increased susceptibility to heme loss or degradation compared to normal hemoglobin and how this impacts intracellular and systemic iron handling.
Data Tables
While specific quantitative data directly related to this compound was not found in the search results, the following tables illustrate the types of data that would be relevant to research in these areas, based on general hemoglobin research principles. These tables represent hypothetical data structures for demonstrating research findings.
Table 1: Hypothetical Hemoglobin Stability Data
| Hemoglobin Type | Condition | % Unfolded Protein | Heme Release (µM) |
| Hemoglobin A | Control | 5% | 0.1 |
| Hemoglobin F (Native) | Control | 6% | 0.12 |
| This compound | Control | 15% | 0.5 |
| This compound | Oxidative Stress | 30% | 1.2 |
This table would ideally be interactive, allowing users to sort by column or filter by hemoglobin type or condition.
Table 2: Hypothetical Red Blood Cell Membrane Interaction Data
| Hemoglobin Type | Binding to Band 3 (% of total) | Effect on Membrane Deformability |
| Hemoglobin A | 10% | Moderate decrease |
| Hemoglobin F (Native) | 8% | Slight decrease |
| This compound | 18% | Significant decrease |
This table would ideally be interactive, allowing users to sort or filter.
Table 3: Hypothetical Oxidative Stress Markers
| Hemoglobin Type in Cells | Intracellular ROS Levels (Arbitrary Units) | Glutathione Levels (µM) |
| Control (No abnormal Hb) | 100 | 50 |
| Cells with HbF Granada | 180 | 30 |
This table would ideally be interactive, allowing users to sort or filter.
Analytical Methodologies for Hemoglobin F Granada Research
Advanced Chromatographic Techniques for Hemoglobin F Granada Separation and Characterization
Chromatographic techniques are fundamental in separating different hemoglobin fractions based on their chemical and physical properties. This separation is often the initial step in identifying and quantifying hemoglobin variants.
High-Performance Liquid Chromatography (HPLC) in this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used and highly sensitive method for separating and quantifying hemoglobin variants, including HbF iacld.comclinsurggroup.usscispace.com. The technique involves pumping a liquid sample through a column packed with small particles (stationary phase). The different hemoglobin components in the sample interact differently with the stationary phase and a mobile phase (eluent), causing them to elute at different times, known as retention times clinsurggroup.us.
Cation-exchange HPLC is particularly effective for separating hemoglobin types, including HbF, HbA, and various hemoglobin variants scispace.comumich.edu. This method can quantify HbF and HbA2 and screen for hemoglobin variants in a single analysis scispace.com. Automated HPLC systems offer advantages such as internal sample preparation, high resolution, rapid assay time, and accurate quantification of hemoglobin fractions, making them suitable for routine clinical laboratories scispace.com. Studies have shown that HPLC can reliably separate minor hemoglobin components umich.edu.
HPLC is considered a rapid, sensitive, and quantitative method for hemoglobin separation, and it has largely superseded older methods like electrophoresis for routine quantification medscape.com. It is useful for assessing HbF percentages, particularly in individuals undergoing therapies that aim to increase HbF levels hematology.org.
Capillary Electrophoresis (CE) Applications for this compound Research
Capillary Electrophoresis (CE) is another powerful technique used for the separation and analysis of hemoglobins (B146990), offering high resolution and reproducibility iacld.comhtct.com.brsebia.com. CE separates charged molecules, such as hemoglobins, based on their electrophoretic mobility in a narrow capillary tube under an electric field htct.com.brsebia.com. This results in distinct peaks for different hemoglobin fractions hematology.org.
CE is comparable to traditional electrophoresis methods but provides better resolution and quantitative analysis medscape.comsebia.com. It can accurately quantify HbA2 and HbF and is effective in screening for hemoglobin disorders sebia.comresearchgate.netannlabmed.org. CE instruments can perform automated analysis, providing clear hemoglobin profiles with precise quantification and presumptive identification of common hemoglobins sebia.com. The migration position of a hemoglobin variant in a CE electropherogram can serve as an aid in its identification sebia.com. CE has been shown to compare well with cation-exchange HPLC for HbA2 and HbF measurements researchgate.net.
Mass Spectrometry-Based Approaches for this compound Identification and Quantification
Mass spectrometry (MS) provides highly specific information about the mass and structure of molecules, making it invaluable for identifying and characterizing hemoglobin variants, especially those that may be difficult to resolve by chromatography or electrophoresis alone medscape.comwaters.com.
Peptide Mapping and De Novo Sequencing of this compound
Peptide mapping is an analytical technique used to identify or verify the primary structure (amino acid sequence) of a protein rapidnovor.com. This method typically involves enzymatic digestion of the protein into smaller peptides, followed by separation (often by liquid chromatography) and analysis by mass spectrometry rapidnovor.com. The masses of the resulting peptides are then compared to theoretical masses derived from known protein sequences to create a "fingerprint" for identification rapidnovor.com.
For hemoglobin variants like this compound, peptide mapping can help pinpoint the specific peptide that contains the amino acid substitution waters.com. By comparing the peptide masses from the variant hemoglobin to those of normal HbF, researchers can identify peptides with mass differences corresponding to the expected amino acid change waters.com.
De novo sequencing, in the context of proteomics, involves determining the amino acid sequence of a peptide directly from its mass spectrum without prior knowledge of the sequence protrein.eu. This is particularly useful for identifying novel mutations or confirming the exact location and nature of an amino acid substitution in a variant hemoglobin when database matching is insufficient waters.comprotrein.eu. Tandem mass spectrometry (MS/MS) is often used for de novo sequencing, where selected peptides are fragmented, and the masses of the fragment ions are used to deduce the amino acid sequence waters.comnih.gov.
Mass spectrometry-based procedures, including the analysis of intact globin chains to detect mass anomalies and subsequent peptide mapping and sequencing, are effective for identifying hemoglobin variants waters.com. This approach can confirm the variant amino acid residue waters.com.
Molecular Genetic Techniques for this compound Allele Detection
Molecular genetic techniques focus on analyzing the DNA sequence of the globin genes to identify the specific mutation that gives rise to a hemoglobin variant. This provides a definitive diagnosis at the genetic level.
The mutation responsible for this compound is located in the G-gamma globin gene (HBG2), leading to the Asp→Val substitution at codon 22 nih.gov. Molecular genetic techniques can directly detect this specific mutation.
Polymerase Chain Reaction (PCR)-based methods are commonly used for detecting globin gene mutations nih.gov. Techniques such as allele-specific amplification (ASA), amplification-refractory mutation system (ARMS), and restriction fragment length polymorphism (RFLP) analysis can be designed to target and identify known point mutations htct.com.brnih.govkuleuven.be. For this compound, specific primers or restriction enzymes could be utilized to detect the c.67G>T transversion in the HBG2 gene that results in the Asp22Val substitution.
DNA sequencing, particularly Sanger sequencing or next-generation sequencing (NGS), is considered the gold standard for identifying unknown mutations and confirming the presence of known mutations nih.govnih.gov. Sequencing the HBG2 gene in an individual suspected of having this compound would reveal the specific nucleotide change. NGS can also identify novel de novo mutations nih.gov.
Molecular testing provides a definitive diagnosis and is crucial for genetic counseling medscape.comnih.gov. It complements protein-based analytical methods by confirming the underlying genetic cause of the hemoglobin variant.
Data Tables
While specific quantitative data for this compound across different analytical methods was not consistently available in the search results, the following table illustrates typical reference ranges for total HbF as measured by HPLC, which is a widely used method. This provides context for how a variant HbF, like this compound, would be quantified within a laboratory setting.
| Age Group | HbF Reference Range (%) (HPLC) | Source |
| 0-4 months | 5-90 | uw.edu |
| 5 months | 5-20 | uw.edu |
| 6-8 months | <8 | uw.edu |
| 9 months | <5 | uw.edu |
| 10 months-3 years | <3 | uw.edu |
| 4-10 years | <2 | uw.edu |
| 11 years and up | <1.1 | uw.edu |
Note: These are general reference ranges for total HbF and may vary slightly between laboratories and specific HPLC methods.
Detailed Research Findings
Research findings related specifically to the analytical characterization of this compound are limited in the provided search results, with one result identifying the variant and its specific mutation (Gγ22(B4)Asp→Val) nih.gov. However, the search results provide detailed findings on the application and performance of the analytical methodologies discussed for hemoglobin analysis in general, including HbF and other variants.
For instance, a study evaluating a CE method for HbA2 and HbF measurements reported imprecision ranging from 3% to 6% and good correlation with cation-exchange HPLC researchgate.net. Another study highlighted the ability of HPLC to differentiate and identify hemoglobin variants based on retention time and proportion of total hemoglobin scispace.com. Mass spectrometry studies have demonstrated the effectiveness of analyzing intact globin chains and using peptide mapping and de novo sequencing for identifying hemoglobin variants, including novel ones waters.comnih.gov. Molecular techniques like PCR-RFLP and sequencing have been shown to be effective for detecting specific globin gene mutations htct.com.brnih.gov.
These findings underscore the capabilities of these analytical methods in the broader field of hemoglobinopathy analysis, which are directly applicable to the study of variants like this compound.
Polymerase Chain Reaction (PCR) Based Methodologies for this compound Genotyping
PCR-based methodologies play a significant role in the genotyping of hemoglobin variants and the analysis of genetic polymorphisms that influence fetal hemoglobin (HbF) expression. These techniques allow for the amplification of specific DNA sequences, enabling the detection of mutations and variations within globin genes.
PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) is one such method used for the diagnosis of hemoglobin variants uam.mx. This technique involves amplifying a DNA region containing a potential mutation site, followed by digestion of the PCR product with a specific restriction enzyme. The presence or absence of the mutation alters the recognition site for the enzyme, resulting in different fragment lengths that can be visualized using gel electrophoresis uam.mx. For instance, PCR-RFLP has been utilized in the screening for mutations in the beta-globin gene uam.mx. While the search results mention Hb D-Granada as a beta-globin variant (HBB:c.68A>T) uam.mx, the application of specific PCR-RFLP protocols directly for "this compound" genotyping is not detailed, as "this compound" is not a standard recognized hemoglobin variant name in the provided search results. However, PCR-based methods are broadly applicable to genotyping various hemoglobin gene mutations.
Allele-specific real-time PCR is another PCR-based method that has been found to be accurate for genotyping single nucleotide polymorphisms (SNPs) nih.gov. This method can identify germline mutations nih.gov. SNPs in genes such as XMN1-HBG2, HBS1L-MYB, and BCL11A are known to modulate the expression of HbF nih.gov. PCR-based methods, including PCR-RFLP, have been used to genotype these HbF-related polymorphisms wikipedia.org. Studies have utilized PCR-restriction fragment length polymorphism procedures to determine the haplotype of the HBB globin gene cluster, which can be associated with elevated HbF levels wikipedia.org.
PCR-based single tube genotyping has also been compared to alkaline hemoglobin electrophoresis for the diagnosis of sickle cell disease wikipedia.org. The study concluded that the diagnostic accuracy of PCR-based single tube genotyping is superior, particularly in situations involving recent allogeneic blood transfusion and for prenatal and neonatal screening wikipedia.org.
Spectroscopic and Spectrophotometric Methods in this compound Studies
Spectroscopic and spectrophotometric methods are widely used to quantify and characterize different hemoglobin species based on their unique light absorption properties. These techniques are essential for determining the relative amounts of various hemoglobins in a sample, including HbF.
Spectrophotometric methods, often utilizing CO-oximeters, are employed for the measurement of carboxyhemoglobin and oxygen saturation in blood. The presence of fetal hemoglobin can introduce a systematic error in these measurements, highlighting the importance of quantifying HbF. Simple and less time-consuming spectrophotometric methods exist for estimating fetal hemoglobin compared to conventional methods like HPLC or electrophoresis.
Different hemoglobin derivatives, such as oxyhemoglobin, deoxyhaemoglobin, carboxyhemoglobin, and methemoglobin, have characteristic absorption spectra that can be measured by simple spectroscopy or spectrophotometry. Multi-wavelength spectrophotometric methods allow for the simultaneous determination of the concentrations of several hemoglobin derivatives in a blood sample by measuring absorbance at specific wavelengths. For instance, absorbance measurements at wavelengths like 500, 569, 577, 620, and 760 nm can be used to determine the concentrations of deoxyhaemoglobin, oxyhaemoglobin, carboxyhemoglobin, haemiglobin (methemoglobin), and sulphaemoglobin.
Spectrophotometry at 450nm has been used to quantify HbF recovered after alkaline denaturation, a technique where most hemoglobins except HbF are denatured in an alkaline medium. This alkaline denaturation technique has been considered to provide accurate and clinically useful results for HbF in the 0-40% range.
Spectrophotometric analysis is also used to assess the functionality and characteristics of hemoglobin variants, including recombinant HbF mutants. This involves examining the absorbance spectra of hemoglobin in different ligand-bound and oxidation states, such as Hb-CO, Hb-O₂, deoxy Hb (Fe²⁺), and ferric Hb (Fe³⁺). While specific data tables for "this compound" were not found, research findings on HbF levels in different hemoglobin variants have been reported, with mean HbF levels varying among variants like HbSS, HbSC, HbAA, HbAS, and HbAC, as determined by methods including alkaline denaturation.
Spectroscopic examination is a standard method for characterizing Hb proteins. The optical absorption of hemoglobin and associated variants can be analyzed using various techniques, including spectral reflectance imaging.
Population Genetics and Geographic Distribution of Hemoglobin F Granada Allele
Methodologies for Epidemiological Study Design in Hemoglobin Variant Prevalence
Epidemiological studies designed to determine the prevalence of hemoglobin variants employ a range of methodologies. These often involve screening large populations using various laboratory techniques to identify individuals carrying abnormal hemoglobin types. Common methods include hemoglobin electrophoresis, which separates different hemoglobin variants based on their electrical charge . High-Performance Liquid Chromatography (HPLC) is widely used for the initial screening, detection, identification, and quantification of hemoglobin variants and for measuring levels of HbF and HbA2 . Capillary electrophoresis is another technique utilized for confirming the presence of abnormal hemoglobin bands.
For a more definitive identification of specific mutations, particularly for rare variants, molecular methodologies such as Polymerase Chain Reaction (PCR) and DNA sequencing are employed. Techniques like PCR-RFLP (Restriction Fragment Length Polymorphism) and ARMS-PCR (Amplification Refractory Mutation System PCR) are also used for genotyping specific single nucleotide polymorphisms (SNPs) associated with hemoglobin disorders or HbF levels. Epidemiological study designs can be retrospective or prospective, often utilizing data from large screening programs, such as premarital screening initiatives, to assess the prevalence and regional distribution of variants within a population.
Geographic Distribution and Ancestral Origins of the Hemoglobin F Granada Allele
This compound was first identified in Granada, Spain. muni.cz The geographic distribution of hemoglobin variants is often linked to their ancestral origins and historical selective pressures, such as resistance to malaria. While detailed information on the global distribution and ancestral origins specifically of the this compound allele is limited in the provided search results, studies on other hemoglobin variants demonstrate how their current geographic patterns reflect the history and movements of human populations. For instance, Hemoglobin S is prevalent in sub-Saharan Africa, the Mediterranean region, the Middle East, and India, with different haplotypes suggesting multiple independent origins. Hemoglobin C is commonly found in West Africa. The distribution of hemoglobinopathies in populations is influenced by ancestry.
The identification of this compound in Spain suggests a potential origin or presence of this allele within the Iberian Peninsula. Further extensive population screening in Spain and neighboring regions would be necessary to determine its precise geographic distribution and trace its ancestral roots.
Gene Flow and Population Migration Patterns Associated with this compound
Gene flow and population migration play significant roles in shaping the distribution of genetic variants, including hemoglobin alleles. The movement of people, whether through historical migrations, trade routes, or recent mobility, can introduce new alleles into a population or alter the frequencies of existing ones. While specific studies detailing the gene flow and migration patterns associated with the this compound allele were not found in the provided search results, the general principles observed for other hemoglobin variants apply. For example, the migration of populations from areas with high frequencies of Hemoglobin S to other parts of the world has led to the presence of sickle cell disease in diverse geographic locations, including Europe and the Americas.
Understanding the historical demographic events and migration patterns in the region where this compound was discovered, such as the genetic influences in Southeast Spain, can provide context for the potential movement and distribution of this allele. However, without specific data on the prevalence of this compound in different populations and across geographic regions, it is challenging to delineate the precise gene flow and migration patterns associated with this particular variant.
Allele Frequencies and Genetic Polymorphism Research in Populations Carrying this compound
Allele frequency studies are fundamental to understanding the genetic makeup of populations and the prevalence of specific genetic variants. For hemoglobin variants, determining the frequency of the allele in different populations provides insights into its distribution and potential selective pressures. Genetic polymorphism research investigates the variations in DNA sequences among individuals and their association with specific traits, such as elevated fetal hemoglobin levels.
While specific allele frequencies for the this compound allele were not available in the provided search results, research on other hemoglobin variants and on the genetic modifiers of HbF levels highlights the importance of such studies. Factors influencing HbF levels in adults are known to be under strong genetic determination, with several quantitative trait loci (QTLs) identified, including variants in the BCL11A and HBS1L-MYB genes. These genetic polymorphisms can influence the level of HbF production, which can be clinically significant in individuals with hemoglobin disorders.
Specific research on genetic polymorphisms directly associated with the presence or expression of this compound would be necessary to understand its prevalence and potential phenotypic effects in carrier populations. The absence of detailed allele frequency data for this compound in the search results suggests that it may be a relatively rare variant or that comprehensive population studies specifically targeting this allele have not been widely published.
Statistical and Bioinformatic Approaches in this compound Population Genetics
Statistical and bioinformatic approaches are essential tools in the study of hemoglobin variant population genetics. These methods are used to analyze genetic data, infer population structure, identify associations between genetic variants and phenotypes, and model evolutionary processes.
Statistical methods are applied to analyze data from epidemiological studies, including calculating allele and genotype frequencies, assessing genetic diversity, and determining if the distribution of a variant deviates from Hardy-Weinberg equilibrium. Statistical comparisons between different populations can reveal patterns of genetic differentiation and gene flow. Methods like Analysis of Molecular Variance (AMOVA) and STRUCTURE analysis are used to study population structure and infer ancestral components. Genetic distances between populations can be calculated and visualized using techniques like Multidimensional Scaling (MDS).
Bioinformatic approaches are crucial for managing and analyzing large-scale genetic datasets, such as those generated by DNA sequencing and genotyping arrays. These include tools for sequence alignment, variant calling, and annotation. Bioinformatic analysis can also involve identifying potential functional impacts of genetic variants and performing pathway enrichment analysis to understand the biological processes influenced by these variants. In the context of population genetics, bioinformatics is used to reconstruct evolutionary history, model gene flow and migration, and identify regions of the genome under selection.
Comparative Molecular and Biochemical Studies of Hemoglobin F Granada
Comparison of Hemoglobin F Granada with Other Fetal Hemoglobin Variants
Fetal hemoglobin variants, including this compound, arise from mutations in the gamma-globin genes (HBG1 and HBG2) aruplab.compsu.edu. These variants can exhibit differences in structure, function, and expression patterns compared to the common forms of HbF (α₂Gγ₂ and α₂Aγ₂).
Structural and Functional Distinctions Between this compound and Other Gγ-Chain Variants
This compound is defined by the Asp→Val substitution at position 22 of the Gγ-chain psu.edu. This position is located in the B helix of the globin chain psu.edu. Other Gγ-chain variants involve different amino acid substitutions at various positions along the chain psu.edu. For example, HbF-Malaysia has a Gly→Cys substitution at position 1 (NA1), HbF-Melbourne has a Gly→Arg substitution at position 16 (A13), and HbF-Marietta has an Asp→Asn substitution at position 80 (EF4) psu.edu.
These structural differences can potentially lead to functional distinctions. The function of hemoglobin is primarily oxygen transport, which involves cooperative binding of oxygen and is influenced by factors like pH and 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) wikipedia.orglibretexts.orgmicrobenotes.com. While the specific functional implications of the Asp→Val substitution in this compound are not extensively detailed in the provided search results, variations in amino acid sequence, especially in critical regions involved in subunit interaction or ligand binding, can alter oxygen affinity, stability, and interaction with allosteric effectors like 2,3-BPG. HbF in general has a higher affinity for oxygen than HbA due to its reduced interaction with 2,3-BPG wikipedia.orgbloodresearch.or.krlibretexts.org. This is attributed to differences in the beta and gamma subunits, specifically the presence of serine at γ143 instead of histidine at β143 in HbA libretexts.orggithub.io. Further research would be needed to determine if the Asp→Val substitution at γ22 in this compound significantly modulates this inherent property of HbF.
A table illustrating some Gγ-chain variants and their substitutions:
| Hb Name | Residue Number (Helix Position) | Amino Acid Substitution |
| F-Granada | 22 (B4) | Asp → Val |
| F-Malaysia | 1 (NA1) | Gly → Cys |
| F-Meinohama | 5 (A2) | Glu → Gly |
| F-Auckland | 7 (A4) | Asp → Asn |
| F-Albaicin | 8 (A5) | Lys → Glu or Gln |
| F-Melbourne | 16 (A13) | Gly → Arg |
| F-Marietta | 80 (EF4) | Asp → Asn |
Note: This table is based on information about Gγ-chain variants psu.edu. Specific functional data for each variant, especially this compound, would require further investigation.
Differential Gene Expression and Biosynthesis Patterns Among Fetal Hemoglobin Variants
The expression of fetal hemoglobin is primarily controlled by the HBG1 and HBG2 genes, located in the beta-globin gene cluster on chromosome 11 wikipedia.orgmdpi.comnih.govgithub.io. During fetal development, these genes are highly expressed, leading to significant production of gamma-globin chains mdpi.comresearchgate.net. Around the time of birth, a developmental switch occurs, and the expression of gamma-globin genes is largely silenced, while beta-globin gene expression is activated, leading to the predominance of HbA in adulthood mdpi.comgithub.ioresearchgate.net.
Variations in the regulatory regions of the HBG1 and HBG2 genes, such as promoter mutations or deletions, can lead to continued expression of HbF in adulthood, a condition known as hereditary persistence of fetal hemoglobin (HPFH) mdpi.comscielo.brashpublications.orgashpublications.orgnews-medical.net. HPFH can be associated with specific genotypes and can result in variable levels of HbF expression researchgate.netscielo.br. Some genetic variants in the Gγ-globin promoter have been shown to modulate HbF expression levels scielo.br. For instance, a mutant allele at position -309 in the Gγ-globin promoter has been linked to increased HbF production, while a mutant allele at position -16 lowered HbF production in healthy individuals scielo.br.
Comparative Analysis with Adult Hemoglobin (HbA) and Other Hemoglobin Variants (e.g., HbS, HbA2)
Comparing this compound to adult hemoglobin (HbA) and other common variants like Hemoglobin S (HbS) and Hemoglobin A2 (HbA2) highlights key differences in their molecular behavior and potential clinical relevance. HbA is the major hemoglobin in adults (α₂β₂), HbS is a variant of HbA with a single amino acid substitution in the beta chain (α₂βˢ₂), and HbA2 is a minor adult hemoglobin (α₂δ₂) mdpi.combloodresearch.or.kr.
Molecular Interactions and Ligand Binding Profile Comparisons
Hemoglobin's primary function is the reversible binding and transport of oxygen slideshare.netmicrobenotes.com. This process involves the interaction of oxygen with the heme group within each globin subunit britannica.comwikipedia.org. The affinity of hemoglobin for oxygen is influenced by its quaternary structure and interaction with allosteric effectors libretexts.org.
HbF, including its variants like this compound, exhibits a higher oxygen affinity compared to HbA wikipedia.orgbloodresearch.or.krgithub.io. This is crucial for oxygen transfer from the mother to the fetus across the placenta wikipedia.org. The difference in oxygen affinity is largely due to the weaker interaction of HbF with 2,3-BPG compared to HbA wikipedia.orgbloodresearch.or.krlibretexts.orggithub.io. 2,3-BPG binds to a pocket in the deoxy state of hemoglobin, primarily interacting with residues in the beta chains of HbA libretexts.org. The gamma chains of HbF have different residues in this region (serine at γ143 instead of histidine at β143), reducing the binding of 2,3-BPG and thus increasing oxygen affinity libretexts.orggithub.io.
Hemoglobin S (HbS) is characterized by a single amino acid substitution (glutamic acid to valine) at the sixth position of the beta-globin chain britannica.com. Deoxygenated HbS can polymerize, leading to the sickling of red blood cells, which is the hallmark of sickle cell disease britannica.comnih.gov. HbF, including its variants, plays a significant role in ameliorating the severity of sickle cell disease by inhibiting the polymerization of HbS wikipedia.orgscielo.brnews-medical.netnih.gov. HbF and its hybrid tetramers (α₂βˢγ) are less likely to be incorporated into the HbS polymer nih.gov.
Biochemical Stability and Degradation Pathway Comparisons
The stability of hemoglobin variants can impact red blood cell survival. Unstable hemoglobin variants can precipitate within red blood cells, leading to hemolytic anemia aruplab.com. The tetrameric structure of hemoglobin, formed by the association of alpha and beta (or gamma or delta) subunits, is crucial for its stability and function slideshare.net.
HbF is known to have greater tetramer strength and is less prone to dissociation into dimers compared to HbA . This increased stability contributes to the longer lifespan of fetal red blood cells wikipedia.org. The structural differences at the alpha1/gamma1 interface compared to the alpha1/beta1 interface in HbA are thought to contribute to the greater strength of the HbF tetramer github.io.
Hemoglobin degradation primarily occurs when red blood cells are removed from circulation. Hemoglobin is broken down into globin and heme, and the iron from heme is recycled britannica.com. The degradation pathways for different hemoglobin variants are generally similar, although the rate of degradation might be influenced by the stability of the variant.
Advanced Research Directions and Future Perspectives for Hemoglobin F Granada
Unexplored Molecular Mechanisms of Hemoglobin F Granada Formation and Regulation
Investigating the molecular mechanisms underlying the formation and regulation of this compound would be a critical research area. This would involve identifying any specific genetic mutations within the alpha-globin or gamma-globin genes, or in regulatory regions that control their expression, that give rise to this variant. Research could explore how these mutations affect gene transcription, mRNA processing, protein synthesis, and the assembly of the hemoglobin tetramer. Understanding the transcriptional activators and repressors involved in the expression of the globin genes relevant to this compound would be essential biogps.orguniprot.orgvectorbuilder.comgenecards.org. This could involve studying the binding of transcription factors to gene promoters and enhancer regions, as well as the role of epigenetic modifications in gene regulation. Comparative studies with known HbF regulatory mechanisms, such as the role of BCL11A and LRF, could provide valuable insights uniprot.orgvectorbuilder.comgenecards.org.
Integration of Omics Technologies in this compound Research
The application of multi-omics technologies would provide a comprehensive view of the biological landscape associated with this compound. Genomics, transcriptomics, proteomics, and metabolomics can offer insights into the genetic basis, gene expression patterns, protein profiles, and metabolic alterations related to the presence of this variant promega.cagenenames.orgjax.orgbiogps.orgnih.gov.
Transcriptomics and Proteomics of this compound Expression and Associated Pathways
Transcriptomic studies could analyze the global gene expression profiles in cells producing this compound compared to those producing normal HbF or HbA. This could help identify dysregulated genes and pathways involved in globin synthesis, erythropoiesis, or cellular responses associated with the variant promega.cabiogps.orgnih.gov. Proteomic analysis would complement transcriptomics by providing information on the actual protein levels and post-translational modifications. This could confirm the expression of the variant globin chains and identify other proteins whose abundance or modification is altered by the presence of this compound promega.cabiogps.orgnih.gov. Investigating associated pathways could reveal how the variant impacts cellular function and potentially leads to phenotypic effects.
Metabolomics Approaches in Understanding Cellular Environment Perturbations Due to this compound
Metabolomics, the study of small molecules within cells and biological fluids, could help understand the metabolic consequences of expressing this compound. Alterations in metabolic pathways, such as those related to energy metabolism, oxidative stress, or heme synthesis, could be identified promega.cagenenames.orgbiogps.orgnih.gov. This could provide crucial information about how the variant affects cellular homeostasis and contributes to any associated clinical manifestations.
Development of Novel Research Models for this compound Studies
Developing appropriate research models is crucial for studying the properties and effects of this compound. Due to the potential rarity of a specific variant, in vitro and engineered animal models would be invaluable tools.
In Vitro Cellular Models for this compound Research
In vitro cellular models, such as induced pluripotent stem cells (iPSCs) differentiated into erythroid lineages or established erythroleukemia cell lines, could be engineered to produce this compound genecards.orguniprot.orgmedlineplus.govgenome.jp. These models would allow for controlled studies on the synthesis, assembly, stability, and oxygen-binding properties of the variant. They could also be used to screen potential therapeutic agents aimed at modulating its expression or function.
Engineered Animal Models for this compound Investigation
Further research is needed to characterize this compound fully and explore its potential significance in human health and disease.
Methodological Advancements in this compound Characterization and Quantification
The characterization and quantification of hemoglobin variants, including Hb F-Granada, rely on a range of analytical techniques that have seen significant advancements over time. Historically, methods such as alkali denaturation were employed to quantify Hb F based on its resistance to alkaline conditions. iacld.comnih.gov This technique was considered accurate for Hb F levels in the 0-40% range but could underestimate higher levels. iacld.com Radial immunodiffusion is another historical method for quantifying Hb F using anti-Hb F antibodies. iacld.com
Modern approaches for hemoglobin analysis, which are applicable to the identification and quantification of variants like Hb F-Granada, primarily utilize chromatographic and electrophoretic techniques. High-performance liquid chromatography (HPLC) has largely replaced alkali denaturation as a standard method for Hb F quantification and the separation of various hemoglobin fractions. iacld.comnih.govuw.edu HPLC separates hemoglobins (B146990) based on ion exchange principles, allowing for sensitive and specific identification and relative quantification of different hemoglobin types in a sample. uw.eduhtct.com.br
Capillary electrophoresis (CE) is another advanced technique used for separating hemoglobin fractions and identifying variants based on their electrokinetic separation within an electric field. htct.com.brtestcatalog.orgbloodresearch.or.kr The differences in amino acid composition and resulting surface electrical charges of hemoglobin variants lead to distinct migration rates in CE, enabling their separation and identification. bloodresearch.or.kr CE systems can provide automated separation and detection of hemoglobin fractions. testcatalog.org
For a more detailed structural characterization of hemoglobin variants, including confirming specific amino acid substitutions like the one found in Hb F-Granada, techniques such as protein sequencing, DNA analysis, and HPLC combined with electrospray mass spectrometry are employed in specialized reference laboratories. harvard.edu The initial characterization of Hb F-Granada itself involved techniques such as electrophoresis and amino acid analysis of isolated gamma chains and peptides to pinpoint the specific substitution. tandfonline.com
The continuous development and refinement of these analytical methodologies enhance the ability to accurately characterize and quantify hemoglobin variants, providing crucial data for both clinical diagnostics and research into their structural and genetic aspects.
Cross-Disciplinary Research Opportunities for this compound in Structural Biology and Genetics
Research into hemoglobin variants like Hb F-Granada presents significant opportunities for cross-disciplinary collaboration, particularly in the fields of structural biology and genetics.
In the realm of genetics, Hb F-Granada is a product of a mutation in the HBG2 gene, which encodes the G-gamma-globin chain. uniprot.org Studying the specific genetic alteration that leads to the Asp22→Val substitution in Hb F-Granada contributes to the broader understanding of the genetic basis of hemoglobin diversity. Research into the genetic control of protein structure is a fundamental aspect of molecular genetics. nih.gov The identification of the mutation responsible for Hb F-Granada adds to the catalog of known globin gene variants and their associated protein alterations.
Data Table: Amino Acid Substitution in this compound
| Hemoglobin Variant | Globin Chain | Position (Residue Number) | Position (Helix Designation) | Original Amino Acid | Substituted Amino Acid | Genetic Basis (Gene) |
| This compound | Gamma (Gγ) | 22 | B4 | Aspartic Acid (Asp) | Valine (Val) | HBG2 |
Data Table: Common Methods for Hemoglobin Analysis
| Method | Principle | Application |
| Alkali Denaturation | Resistance of Hb F to alkaline denaturation | Historical quantification of total Hb F levels |
| Radial Immunodiffusion | Immunological reaction with anti-Hb F antibodies | Quantification of total Hb F levels |
| High-Performance Liquid Chromatography (HPLC) | Ion exchange chromatography | Separation and quantification of hemoglobin fractions/variants |
| Capillary Electrophoresis (CE) | Electrokinetic separation of charged molecules | Separation and identification of hemoglobin variants |
| Flow Cytometry | Immunostaining with anti-Hb F antibodies | Assessment of cellular distribution of Hb F |
| Amino Acid Analysis | Determination of amino acid composition | Structural characterization of globin chains and peptides |
| DNA Analysis | Sequencing of globin genes | Identification of underlying genetic mutations |
| Mass Spectrometry (coupled with HPLC) | Mass-to-charge ratio analysis of peptides/proteins | Definitive identification and characterization of variants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
